
Sdh-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sdh-IN-8: is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in both the tricarboxylic acid cycle and the mitochondrial electron transport chain. This compound has demonstrated significant fungicidal properties and is primarily used in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Sdh-IN-8 involves a series of chemical reactions that typically include halogenation, nucleophilic substitution, and cyclization. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : Sdh-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or to study its properties in different contexts .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products: : The major products formed from these reactions are often derivatives of this compound that retain the core structure but have modified functional groups. These derivatives are used to study the structure-activity relationship and to develop more potent inhibitors .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Sdh-IN-8 is used to study the inhibition of succinate dehydrogenase and its effects on the tricarboxylic acid cycle. It serves as a model compound for developing new inhibitors with improved properties .
Biology: : In biological research, this compound is used to investigate the role of succinate dehydrogenase in cellular respiration and energy metabolism. It helps in understanding the enzyme’s function and its impact on various biological processes .
Medicine: : In medical research, this compound is explored for its potential therapeutic applications, particularly in treating diseases related to mitochondrial dysfunction. It is also studied for its antifungal properties and potential use in developing new antifungal drugs .
Industry: : In the industrial sector, this compound is used in the development of fungicides for agricultural applications. Its ability to inhibit succinate dehydrogenase makes it an effective agent against various plant pathogens .
Wirkmechanismus
Sdh-IN-8 exerts its effects by binding to the active site of succinate dehydrogenase, thereby inhibiting its activity. This inhibition disrupts the tricarboxylic acid cycle and the mitochondrial electron transport chain, leading to reduced energy production in cells. The molecular targets of this compound include the flavoprotein subunit of succinate dehydrogenase, which is essential for the enzyme’s catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Compounds similar to Sdh-IN-8 include other succinate dehydrogenase inhibitors such as Sdh-IN-18 and various fungicides that target the same enzyme .
Uniqueness: : What sets this compound apart from other similar compounds is its high potency and specificity for succinate dehydrogenase. Its unique chemical structure allows for strong binding to the enzyme’s active site, making it a highly effective inhibitor .
Eigenschaften
Molekularformel |
C18H14Cl3F4N3O |
|---|---|
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
N-cyclopropyl-N-[3,3-dichloro-2-(4-chloro-2-fluorophenyl)prop-2-enyl]-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H14Cl3F4N3O/c1-27-17(25)13(14(26-27)16(23)24)18(29)28(9-3-4-9)7-11(15(20)21)10-5-2-8(19)6-12(10)22/h2,5-6,9,16H,3-4,7H2,1H3 |
InChI-Schlüssel |
UPRYCYWDTNFILW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C(F)F)C(=O)N(CC(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)F)C3CC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



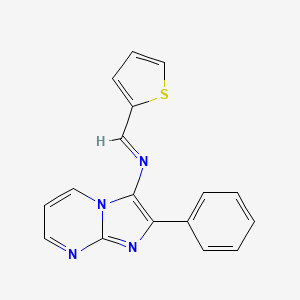
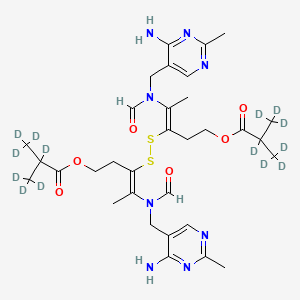
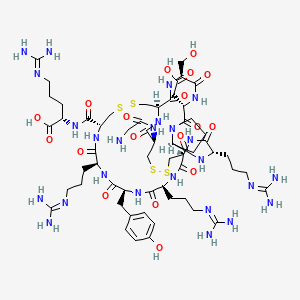
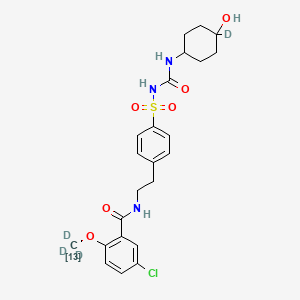

![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)
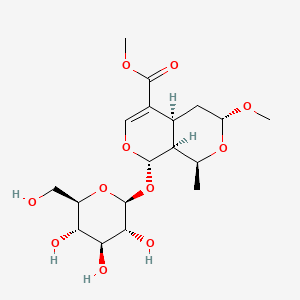
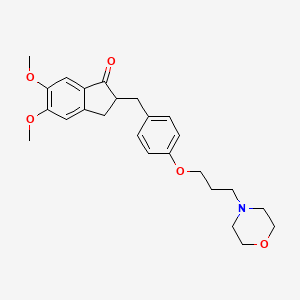
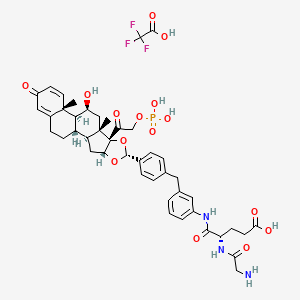
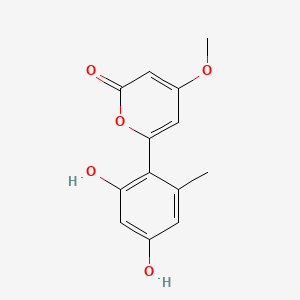
![4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide](/img/structure/B12373474.png)
![N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B12373485.png)

